

# Daltroban (BM-13505) chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



# Daltroban (BM-13505): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## **Core Chemical and Pharmacological Properties**

**Daltroban**, also known as BM-13505 and SKF-96148, is a potent and selective thromboxane A2 (TXA2) receptor antagonist. Chemically, it is designated as 4-[2-[(4-chlorophenyl)sulfonyl]amino]ethyl]benzeneacetic acid. Its primary pharmacological action is the competitive inhibition of the thromboxane A2/prostaglandin H2 (TP) receptor, which plays a crucial role in platelet aggregation and vasoconstriction.

### **Chemical Properties**



| Property          | Value                                                                 | Reference |
|-------------------|-----------------------------------------------------------------------|-----------|
| IUPAC Name        | 4-[2-[(4-<br>chlorophenyl)sulfonyl]amino]et<br>hyl]benzeneacetic acid |           |
| Synonyms          | BM-13505, SKF-96148                                                   | _         |
| CAS Number        | 79094-20-5                                                            | _         |
| Molecular Formula | C16H16CINO4S                                                          | _         |
| Molecular Weight  | 353.82 g/mol                                                          | _         |
| Appearance        | White to off-white solid                                              | _         |
| Solubility        | Soluble in DMSO                                                       | -         |

**Pharmacological Properties** 

| Parameter                                                | Value                  | Species/Syste<br>m        | Conditions      | Reference |
|----------------------------------------------------------|------------------------|---------------------------|-----------------|-----------|
| IC <sub>50</sub> (Platelet<br>Aggregation)               | 77 nM                  | Human                     | U-46619-induced | [1]       |
| pA <sub>2</sub> Value                                    | 7.75 ± 0.07            | Human Washed<br>Platelets | vs. U-46619     | [2]       |
| ED <sub>50</sub> (Pulmonary<br>Hypertensive<br>Response) | 20 (16–29) μg/kg       | Rat (in vivo)             | [1]             |           |
| ED <sub>50</sub> (Hematocrit<br>Increase)                | 217 (129–331)<br>μg/kg | Rat (in vivo)             | [1]             |           |
| ED50 (Mean<br>Arterial Pressure<br>Increase)             | 94 (64–125)<br>μg/kg   | Rat (in vivo)             | [1]             | _         |

## **Mechanism of Action and Signaling Pathway**



**Daltroban** exerts its effects by competitively blocking the TP receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous agonist, thromboxane A2, to the TP receptor initiates a signaling cascade that leads to platelet activation and smooth muscle contraction.

Activation of the TP receptor leads to the coupling of G $\alpha$ q and G $\alpha$ 13 proteins. G $\alpha$ q activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²+). The increase in cytosolic Ca²+, along with the activation of protein kinase C (PKC) by DAG, promotes platelet shape change, granule secretion, and aggregation. G $\alpha$ 13 activation leads to the stimulation of RhoGEFs, activating the small GTPase Rho, which is involved in cytoskeletal rearrangements and smooth muscle contraction.

By antagonizing the TP receptor, **Daltroban** prevents these downstream signaling events, thereby inhibiting platelet aggregation and vasoconstriction.



Click to download full resolution via product page



**Caption:** Thromboxane A2 Signaling Pathway and **Daltroban** Inhibition.

## Experimental Protocols In Vitro Platelet Aggregation Assay

This protocol describes the methodology to assess the inhibitory effect of **Daltroban** on platelet aggregation induced by a thromboxane mimetic, U-46619, using light transmission aggregometry.

#### Materials:

- Human whole blood from healthy, drug-free volunteers
- 3.8% (w/v) Sodium Citrate
- U-46619 (Thromboxane A2 mimetic)
- **Daltroban** (BM-13505)
- Phosphate Buffered Saline (PBS), pH 7.4
- Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
- Light Transmission Aggregometer

#### Procedure:

- Blood Collection and PRP/PPP Preparation:
  - Collect whole blood into tubes containing 3.8% sodium citrate (9:1, blood:citrate).
  - Centrifuge the blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.
  - To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 20 minutes.
  - Adjust the platelet count in the PRP to approximately 2.5-3.0 x 108 platelets/mL using PPP.
- Aggregometry:

### Foundational & Exploratory





- Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
- Pre-warm PRP samples to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar.
- Add various concentrations of **Daltroban** or vehicle (DMSO) to the PRP and incubate for 2 minutes.
- Initiate platelet aggregation by adding a submaximal concentration of U-46619.
- Record the change in light transmission for at least 5 minutes to measure the maximum aggregation.

#### • Data Analysis:

- Calculate the percentage of inhibition of aggregation for each **Daltroban** concentration compared to the vehicle control.
- Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the **Daltroban** concentration and fitting the data to a sigmoidal dose-response curve.





Click to download full resolution via product page

Caption: Workflow for In Vitro Platelet Aggregation Assay.



## **Radioligand Binding Assay**

This protocol outlines a method to determine the binding affinity (Ki) of **Daltroban** for the TP receptor using a competitive radioligand binding assay.

#### Materials:

- Human platelet membranes (source of TP receptors)
- [3H]-SQ 29,548 (radioligand)
- **Daltroban** (BM-13505)
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl<sub>2</sub>)
- Wash buffer (ice-cold binding buffer)
- Glass fiber filters
- Scintillation cocktail
- Liquid scintillation counter

#### Procedure:

- Membrane Preparation:
  - Prepare human platelet membranes from PRP by sonication or homogenization followed by differential centrifugation to isolate the membrane fraction.
  - Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
- Binding Assay:
  - In a series of tubes, add a fixed amount of platelet membrane protein (e.g., 50-100 μg).
  - Add a fixed concentration of the radioligand [3H]-SQ 29,548 (typically at or below its Kd value).



- Add increasing concentrations of unlabeled **Daltroban**.
- For total binding, add only the radioligand and membranes.
- For non-specific binding, add a high concentration of a non-radiolabeled TP receptor antagonist (e.g., unlabeled SQ 29,548) in addition to the radioligand and membranes.
- Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium (e.g., 30-60 minutes).
- Separation of Bound and Free Ligand:
  - Rapidly filter the incubation mixture through glass fiber filters under vacuum to trap the membranes with bound radioligand.
  - Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
- · Quantification:
  - Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis:
  - Calculate the specific binding by subtracting the non-specific binding from the total binding.
  - Plot the percentage of specific binding against the logarithm of the **Daltroban** concentration.
  - Determine the IC<sub>50</sub> value from the resulting competition curve.
  - Calculate the Ki value using the Cheng-Prusoff equation:  $Ki = IC_{50} / (1 + [L]/Kd)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## Conclusion



**Daltroban** is a well-characterized thromboxane A2 receptor antagonist with potent inhibitory effects on platelet aggregation and vasoconstriction. The provided information on its chemical properties, mechanism of action, and detailed experimental protocols offers a valuable resource for researchers in the fields of pharmacology and drug development investigating the therapeutic potential of TP receptor antagonism in cardiovascular and other diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Intrinsic activity of the non-prostanoid thromboxane A2 receptor antagonist, daltroban (BM 13,505), in human platelets in vitro and in the rat vasculature in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiplatelet effects of the novel thromboxane A2 receptor antagonist sodium (E)-11-[2-(5,6-dimethyl-1-benzimidazolyl)-ethylidene]-6,11- dihydrodibenz[b,e] oxepine-2-carboxylate monohydrate PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Daltroban (BM-13505) chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669783#daltroban-bm-13505-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com